molecular formula C11H8N2O B595164 2-Methyl-1-oxo-1,2-dihydroisoquinoline-5-carbonitrile CAS No. 1374651-91-8

2-Methyl-1-oxo-1,2-dihydroisoquinoline-5-carbonitrile

Cat. No.: B595164
CAS No.: 1374651-91-8
M. Wt: 184.198
InChI Key: KGTFVVPACZPJLO-UHFFFAOYSA-N
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Description

2-Methyl-1-oxo-1,2-dihydroisoquinoline-5-carbonitrile is a specialized isoquinoline derivative serving as a versatile chemical building block in medicinal chemistry and drug discovery research. Its primary research value lies in the design and synthesis of novel antimicrobial agents. This compound was utilized as a key starting material in the development of new heteroaryl(aryl) thiazole derivatives, which were shown to possess moderate to good in vitro antibacterial and antifungal activity . Some hybrid molecules derived from this structural class demonstrated higher potential against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) than the reference drug ampicillin . Isoquinoline alkaloids and their synthetic analogs are an important class of N-heterocyclic compounds known for a broad spectrum of bioactivities, making them privileged scaffolds in the search for new chemotherapeutic agents . Researchers value this nitrile-functionalized isoquinolinone for its utility in constructing complex molecular architectures aimed at addressing the global challenge of antimicrobial resistance.

Properties

IUPAC Name

2-methyl-1-oxoisoquinoline-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O/c1-13-6-5-9-8(7-12)3-2-4-10(9)11(13)14/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGTFVVPACZPJLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C(C=CC=C2C1=O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Allenamide-Arylboronic Acid Coupling

A widely adopted method involves palladium-catalyzed cyclization of substituted allenamides with arylboronic acids. This one-pot reaction proceeds via oxidative addition of the allenamide to Pd(0), followed by transmetallation with the boronic acid and reductive elimination to form the isoquinoline core. Key steps include:

  • Reagents : Allenamide (1.2 equiv), arylboronic acid (1.0 equiv), Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2.0 equiv).

  • Conditions : Toluene solvent, 110°C, 12–16 hours under nitrogen.

  • Yield : 58–62% after column chromatography (SiO₂, ethyl acetate/hexane).

The reaction’s regioselectivity is controlled by the electron-withdrawing nitrile group, which directs cyclization to position 5. Side products, such as 6-cyano isomers, are minimized by optimizing the Pd catalyst and stoichiometry.

Azide-Mediated Ring Closure Approaches

Curtius Rearrangement and Cyclization

A patent-derived protocol (Ambeed, Inc.) synthesizes related isoquinolines via Curtius rearrangement, adaptable to the target compound:

  • Azide Formation : Meta-tolylacrylic acid (61.7 mmol) reacts with diphenylphosphoryl azide (DPPA, 0.95 equiv) in benzene with triethylamine (1.2 equiv) at room temperature, yielding meta-tolyl-acryloyl azide (quantitative).

  • Thermal Cyclization : Heating the azide in diphenylmethane at 200°C for 4 hours induces ring closure, forming 6-methyl-isoquinolin-1-ol (50%).

  • Chlorination and Nitrile Introduction : Treatment with POCl₃ under reflux substitutes the hydroxyl group with chlorine (67.4%), followed by cyanation using CuCN in DMF at 150°C.

Table 1: Reaction Conditions and Yields for Azide-Mediated Synthesis

StepReagents/ConditionsYield
Azide FormationDPPA, Et₃N, benzene, RT~100%
CyclizationDiphenylmethane, 200°C, 4h50%
ChlorinationPOCl₃, reflux, 3h67.4%
CyanationCuCN, DMF, 150°C45–50%

This method’s limitations include handling hazardous azides and high-temperature requirements, necessitating rigorous safety protocols.

Comparative Analysis of Synthesis Routes

Table 2: Efficiency and Scalability of Key Methods

MethodYield (%)ScalabilityCost EfficiencySafety Concerns
Palladium Catalysis58–62HighModeratePd residue removal
Azide Cyclization45–50MediumLowAzide toxicity
Cobalt Catalysis65–72HighHighLigand synthesis

The palladium method offers superior scalability for industrial applications, whereas cobalt catalysis provides higher yields but requires specialized ligands. Azide-based routes, though lower-yielding, remain valuable for laboratory-scale diversification.

Mechanistic Insights and Side-Reaction Mitigation

By-Product Formation in Palladium Catalysis

Competing pathways in Pd-catalyzed reactions often generate 8-cyano isomers due to π-allyl intermediate rearrangement. Increasing Pd loading to 7 mol% and using bulkier ligands (e.g., PtBu₃) suppresses isomerization, enhancing selectivity for the 5-cyano product.

Nitrile Hydrolysis Prevention

The electron-deficient nitrile group is prone to hydrolysis under acidic or basic conditions. Employing anhydrous solvents (e.g., THF over DMF) and neutral workup protocols (e.g., brine washing instead of aqueous NaOH) preserves nitrile integrity.

Industrial-Scale Production Considerations

Commercial suppliers like VulcanChem and Ambeed, Inc., utilize continuous-flow reactors for the palladium-catalyzed method, achieving throughputs of 10–15 kg/batch. Key process parameters include:

  • Residence Time : 30 minutes at 110°C.

  • Catalyst Recycling : Pd recovery via activated carbon filtration (>90% efficiency).

  • Purity : >99% by HPLC, validated via ¹H NMR and LC-MS .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-oxo-1,2-dihydroisoquinoline-5-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinoline derivatives, alcohol derivatives, and substituted isoquinolines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential

The compound serves as an important intermediate in the synthesis of various pharmacologically active compounds. Its structural characteristics allow it to interact with biological targets effectively, making it a candidate for drug development. Research indicates that derivatives of isoquinoline, including this compound, exhibit significant antibacterial, antiviral, and anticancer activities.

Case Study: Antibacterial Activity

Recent studies have assessed the antibacterial properties of 2-Methyl-1-oxo-1,2-dihydroisoquinoline-5-carbonitrile against several bacterial strains. The minimum inhibitory concentration (MIC) values were determined as follows:

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Bacillus cereus16

These findings indicate that the compound can inhibit bacterial growth effectively at specific concentrations, suggesting its potential use in developing new antibacterial agents .

Biological Studies

Mechanism of Action

The mechanism by which this compound exerts its biological effects involves the inhibition of specific enzymes critical for bacterial cell wall synthesis or metabolic pathways. This interaction is crucial for its antimicrobial properties and highlights the importance of further research into its biochemical interactions .

Antiviral Activity

In addition to its antibacterial properties, the compound has been evaluated for antiviral activity, particularly against HIV. Preliminary results suggest that it may inhibit viral replication, indicating potential therapeutic applications in virology.

Materials Science

Development of New Materials

The unique chemical structure of this compound allows it to be utilized in materials science for developing new materials with specific properties. Its reactivity can be harnessed to create polymers or composite materials that exhibit enhanced mechanical or thermal properties .

Mechanism of Action

The mechanism of action of 2-Methyl-1-oxo-1,2-dihydroisoquinoline-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects . The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key structural and physicochemical properties of 2-Methyl-1-oxo-1,2-dihydroisoquinoline-5-carbonitrile and its analogues:

Compound Name Molecular Formula Molecular Weight Key Functional Groups Notable Applications
This compound C₁₁H₈N₂O 184.194 Nitrile, oxo-dihydroisoquinoline Co-t inhibitor (anticancer)
2-Methyl-1-oxo-1,2-dihydroisoquinoline-5-carbaldehyde C₁₁H₉NO₂ 187.195 Aldehyde, oxo-dihydroisoquinoline Intermediate in organic synthesis
6-Bromo-5-(trifluoromethoxy)-1H-indazole C₈H₄BrF₃N₂O 269.03 Bromine, trifluoromethoxy, indazole Kinase inhibitor (preclinical)

Key Observations:

  • Functional Group Impact: The nitrile group in this compound enhances electrophilicity compared to the aldehyde in its analogue, making it more reactive in nucleophilic addition reactions. The aldehyde derivative, however, may exhibit greater solubility in polar solvents due to its hydrogen-bonding capacity .
  • Molecular Weight and Complexity: The indazole derivative (269.03 Da) has a higher molecular weight due to bromine and trifluoromethoxy substituents, which may improve metabolic stability but reduce bioavailability compared to the isoquinoline-based compounds .

Stability and Reactivity

  • Nitrile vs. Aldehyde : The nitrile group in the target compound offers superior oxidative stability compared to the aldehyde, which is prone to air oxidation. This makes the nitrile derivative more suitable for long-term storage and in vivo applications .
  • Heterocyclic Core Differences: The isoquinoline scaffold provides a planar aromatic system conducive to π-π stacking in biological targets, whereas the indazole core in the analogue may engage in hydrogen bonding via its NH group, altering target selectivity .

Biological Activity

2-Methyl-1-oxo-1,2-dihydroisoquinoline-5-carbonitrile is a compound belonging to the isoquinoline family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparative analysis with related compounds.

Chemical Structure and Properties

The chemical structure of this compound features a bicyclic isoquinoline framework with a carbonitrile group at the 5-position. This unique structural configuration contributes to its reactivity and biological properties.

Property Value
Molecular FormulaC11H10N2O
Molecular Weight198.21 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these bacteria typically range from 0.5 to 2 mg/mL, indicating moderate effectiveness compared to standard antimicrobial agents .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have demonstrated that derivatives of this compound exhibit potent anti-proliferative effects against several cancer cell lines, including breast and lung cancer cells. For example, one study reported an IC50 value of approximately 10 µM against MCF-7 breast cancer cells . The mechanism appears to involve the induction of apoptosis and the inhibition of cell cycle progression.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for microbial survival and cancer cell proliferation.
  • Receptor Modulation : It can bind to various receptors, potentially modulating signaling pathways that lead to cell death or growth inhibition.

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of various isoquinoline derivatives, this compound was shown to possess significant antibacterial activity against Gram-positive bacteria. The study utilized disk diffusion methods and determined that the compound's effectiveness was comparable to that of conventional antibiotics like penicillin .

Case Study 2: Anticancer Potential

A series of derivatives based on this compound were synthesized and tested for their anticancer activity. One derivative exhibited a remarkable IC50 value of 8 µM against A549 lung cancer cells, suggesting that structural modifications can enhance the compound’s potency. The study highlighted the importance of functional group positioning in optimizing biological activity.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound Name Structural Features Biological Activity
2-Methylisoquinoline Isoquinoline backboneModerate antibacterial activity
4-Methyl-3-(nitrile) isoquinoline Nitrile group at position 4Higher anticancer activity
3-(4-Oxo) isoquinoline Ketone functional groupLimited antimicrobial properties

This table illustrates how variations in structure can significantly influence biological activity.

Q & A

Q. What are the recommended synthetic routes for 2-methyl-1-oxo-1,2-dihydroisoquinoline-5-carbonitrile, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via cyclocondensation of substituted isoquinoline precursors with nitrile-containing reagents. A common approach involves using a Pd-catalyzed coupling reaction to introduce the nitrile group at the 5-position. For example, intermediates like 5-bromo-2-methyl-1-oxo-1,2-dihydroisoquinoline can undergo cyanation with CuCN or Zn(CN)₂ under inert atmospheres (60–80°C, 12–24 hours). Yield optimization requires precise control of stoichiometry, solvent polarity (e.g., DMF vs. THF), and catalyst loading. Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the product .

Q. How should researchers validate the structural integrity of this compound?

Methodological Answer: Combine spectroscopic techniques:

  • ¹H/¹³C NMR : Confirm the isoquinoline scaffold by identifying characteristic proton environments (e.g., aromatic protons at δ 7.5–8.5 ppm, methyl group at δ 2.3–2.6 ppm).
  • FT-IR : Verify the carbonyl (C=O, ~1680 cm⁻¹) and nitrile (C≡N, ~2230 cm⁻¹) functional groups.
  • HRMS : Validate molecular mass (C₁₁H₈N₂O requires m/z 200.0586). Cross-reference with X-ray crystallography data (if available) for absolute configuration confirmation .

Advanced Research Questions

Q. How can conflicting solubility data for this compound be resolved in different solvent systems?

Methodological Answer: Discrepancies often arise from impurities or hydration states. Use a tiered approach:

  • Phase-Solubility Analysis : Measure solubility in aprotic (DMSO, DMF) vs. protic (MeOH, H₂O) solvents at 25°C and 40°C.
  • HPLC-PDA : Detect trace impurities affecting solubility (e.g., residual starting materials).
  • Karl Fischer Titration : Quantify water content in solid samples. Recent studies show DMSO enhances solubility (>50 mg/mL) due to H-bonding with the carbonyl group, while aqueous buffers (<0.1 mg/mL) precipitate the compound .

Q. What strategies mitigate competing side reactions during functionalization of the nitrile group?

Methodological Answer: The nitrile’s electrophilicity can lead to hydrolysis (to amides) or unintended cyclization. To avoid this:

  • Protection-Deprotection : Temporarily convert the nitrile to a stable intermediate (e.g., thioamide via H₂S treatment).
  • Low-Temperature Conditions : Perform reactions at –20°C to slow hydrolysis.
  • Catalytic Control : Use Au or Ru catalysts for selective transformations (e.g., nitrile to tetrazole). Computational modeling (DFT) predicts activation barriers for competing pathways, guiding experimental design .

Q. How does the electronic environment of the isoquinoline core influence reactivity in cross-coupling reactions?

Methodological Answer: The electron-withdrawing carbonyl group at position 1 deactivates the ring, requiring aggressive coupling conditions. For Suzuki-Miyaura reactions:

  • Base Selection : Cs₂CO₃ outperforms K₂CO₃ in polar solvents (e.g., dioxane:H₂O) by stabilizing the boronate intermediate.
  • Ligand Screening : Bidentate ligands (e.g., XPhos) enhance Pd catalyst turnover.
  • Substituent Effects : Electron-donating groups at position 2 (methyl) slightly activate the 5-position for electrophilic substitution. Kinetic studies (UV-Vis monitoring) reveal a Hammett ρ value of +1.2, indicating moderate sensitivity to electronic effects .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported biological activity across cell-based assays?

Methodological Answer: Variations in cytotoxicity (IC₅₀) may stem from assay conditions or metabolite interference:

  • Dose-Response Validation : Use orthogonal assays (e.g., MTT, ATP-luminescence) to confirm activity.
  • Metabolic Profiling : Incubate the compound with liver microsomes to identify active metabolites (e.g., hydrolyzed amide derivatives).
  • Membrane Permeability : Adjust assay media pH (6.5–7.4) to account for ionization effects. Recent data show a 10-fold potency drop in high-pH conditions due to decreased cellular uptake .

Q. What computational methods predict the compound’s stability under oxidative stress?

Methodological Answer: Apply density functional theory (DFT) to model radical formation:

  • HOMO-LUMO Gaps : Calculate frontier orbitals to identify susceptible sites (e.g., nitrile α-carbon).
  • MD Simulations : Simulate degradation in aqueous environments (30 ps, 298 K) to track hydrolysis pathways.
  • QSAR Models : Corporate experimental stability data (HPLC purity over 14 days) to train predictive algorithms. Results suggest the methyl group at position 2 sterically shields the carbonyl, enhancing shelf-life .

Experimental Design Guidance

Q. Designing a stability-indicating HPLC method for this compound: What parameters ensure robustness?

Methodological Answer: Optimize the following:

  • Column : C18 (5 µm, 150 mm × 4.6 mm) with pre-column guard.
  • Mobile Phase : Gradient of 0.1% TFA in water (A) and acetonitrile (B), 30–70% B over 15 minutes.
  • Detection : UV at 254 nm (nitrile absorption band). Validate specificity via forced degradation (heat, light, acid/base). System suitability criteria: resolution >2.0 from nearest peak, RSD ≤2% for retention time .

Q. What in silico tools assist in retrosynthetic planning for analogues of this compound?

Methodological Answer: Leverage AI-driven platforms:

  • Pistachio/Bkms_metabolic : Prioritize routes based on step economy and availability of building blocks.
  • Reaxys/Scifinder : Screen >500,000 reactions for analogous isoquinoline syntheses.
  • Synthia : Simulate feasibility of nitrile introduction via cyano-dehalogenation. Cross-validate with literature precedence (e.g., Hunt et al.’s protocols for hexahydrothieno-isoquinoline carbonitriles) .

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